molecular formula C8H14O2 B8447054 5,5-Dimethyl-4-oxocaproaldehyde

5,5-Dimethyl-4-oxocaproaldehyde

Cat. No. B8447054
M. Wt: 142.20 g/mol
InChI Key: CAXYFNXJIXJIGB-UHFFFAOYSA-N
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Patent
US05329033

Procedure details

5,5-Dimethyl-4-oxocaproaldehyde cl was prepared analogously to al by reaction of pivaloyl chloride and allyl chloride (see I.1.). 41 g (195 mmol) of c1 were reacted with cyclopentadiene and potassium tert-butylate and the mixture was worked up, analogously to instructions I.1. The reaction time was 19 hours at room temperature. Column chromatography gave 3.2 g (10%) of indene c2 as a yellow oil (2 double bond isomers).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
c1
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:8](Cl)[CH:9]=[CH2:10].[CH:12]1[CH2:16][CH:15]=[CH:14][CH:13]=1.[CH3:17][C:18]([O-:21])(C)[CH3:19].[K+]>>[CH3:3][C:2]([CH3:5])([CH3:4])[C:1](=[O:6])[CH2:10][CH2:9][CH:8]=[O:21].[C:2]([C:1]1[CH:19]=[CH:18][CH:17]=[C:12]2[C:13]=1[CH:14]=[CH:15][CH2:16]2)([CH3:5])([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Two
Name
c1
Quantity
41 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC(C(CCC=O)=O)(C)C
Name
Type
product
Smiles
C(C)(C)(C)C1=C2C=CCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.